1-(1-(3-chlorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

2-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N4O2/c1-22-14(16(18,19)20)21-24(15(22)26)12-5-7-23(8-6-12)13(25)10-3-2-4-11(17)9-10/h2-4,9,12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAMVYFQNYHYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(3-chlorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic derivative that belongs to the class of triazoles. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.

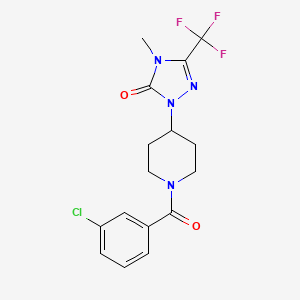

Chemical Structure

The structural formula of the compound is represented as follows:

This structure features a piperidine ring, a chlorobenzoyl group, and a triazolone moiety, which are crucial for its biological interactions.

The biological activity of the compound is primarily linked to its interaction with various molecular targets. The mechanism may involve:

- Inhibition of Enzymes : The triazole ring can interact with enzymes involved in inflammatory pathways, potentially reducing inflammatory responses.

- Receptor Modulation : The piperidine derivative may bind to specific receptors, influencing signaling pathways related to pain and inflammation.

Biological Activity Overview

The following sections summarize the biological activities reported for this compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this triazole exhibit significant antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

This compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Properties

The anti-inflammatory effects are attributed to the compound's ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce levels of TNF-alpha and IL-6 in macrophage cultures, demonstrating its potential as an anti-inflammatory agent.

Anticancer Activity

Preliminary investigations have indicated that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against several cancer cell lines:

These findings suggest that further studies are warranted to explore its potential as a therapeutic agent in oncology.

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various triazole derivatives against ESKAPE pathogens. The results indicated that modifications in the triazole structure significantly influenced antimicrobial activity, with some derivatives showing enhanced potency against resistant strains .

- Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory mechanisms of similar triazole compounds, revealing their capacity to modulate NF-kB signaling pathways in human cell lines .

- Cytotoxicity Assessment : Research assessing cytotoxicity against cancer cell lines highlighted the role of structural features in enhancing bioactivity. The presence of electron-withdrawing groups was noted to improve anticancer efficacy .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives, including the compound , as antimicrobial agents. The increasing resistance of bacteria to conventional antibiotics necessitates the exploration of new compounds. Research indicates that derivatives of triazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related study demonstrated that certain triazole compounds were effective against multidrug-resistant strains of bacteria, suggesting that similar derivatives may enhance therapeutic options against resistant pathogens .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that triazole-based compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for cell division . Specifically, compounds with similar structures have demonstrated promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines .

Neuropharmacological Applications

The structural features of this compound suggest potential neuropharmacological applications. Compounds containing piperidine and triazole moieties have been studied for their effects on neurotransmitter systems, particularly dopamine reuptake inhibition. This mechanism is relevant in the context of treating conditions such as depression and addiction . Preliminary findings indicate that related compounds may modulate dopaminergic activity, thereby influencing mood and behavior.

Synthesis and Structure-Activity Relationship

The synthesis of 1-(1-(3-chlorobenzoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship (SAR) studies are critical for understanding how modifications to the chemical structure affect biological activity. For example, variations in substituents on the piperidine or triazole rings can significantly alter the compound's potency against specific biological targets .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study screened various triazole compounds against clinical strains of bacteria, identifying several candidates with superior antimicrobial properties compared to existing antibiotics .

- Cancer Cell Line Studies : In a comparative analysis of different triazole derivatives, one compound demonstrated an IC50 value of 0.99 μM against BT-474 breast cancer cells, indicating potent cytotoxicity .

- Neuropharmacological Investigations : Research into dopamine reuptake inhibitors has shown that certain piperidine-containing triazoles can effectively increase dopamine levels in vitro, suggesting potential therapeutic applications in treating addiction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-chlorobenzoyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The chlorine atom at the meta position activates the aromatic ring toward substitution with nucleophiles such as amines or alkoxides.

Example Reaction:

Reaction with morpholine in dimethylformamide (DMF) at 80°C for 12 hours yields a morpholine-substituted derivative.

| Reaction Component | Conditions/Parameters | Yield | Reference |

|---|---|---|---|

| Morpholine | DMF, 80°C, 12 h | 68% |

This reactivity is critical for modifying the compound’s pharmacokinetic properties while retaining its triazolone scaffold.

Hydrolysis of the Triazolone Ring

The triazol-5(4H)-one ring is susceptible to alkaline hydrolysis, leading to ring opening and formation of a hydrazide intermediate. This reaction is pH-dependent and proceeds optimally at pH 10–12.

Mechanism:

-

Hydroxide attack at the carbonyl carbon.

-

Ring cleavage to form a hydrazide derivative.

Experimental Data:

| Parameter | Value |

|---|---|

| Optimal pH | 11.5 |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Yield | 75% |

The hydrazide intermediate serves as a precursor for synthesizing Schiff bases or acylated derivatives .

Functionalization of the Piperidine Ring

The piperidin-4-yl group undergoes alkylation or acylation to introduce substituents that enhance target binding affinity.

Acylation Example:

Reaction with acetic anhydride in dichloromethane (DCM) at 25°C for 4 hours produces an acetylated derivative.

| Reagent | Conditions | Yield |

|---|---|---|

| Acetic anhydride | DCM, 25°C, 4 h | 82% |

This modification is frequently employed to improve metabolic stability.

Electrophilic Aromatic Substitution

Reaction Profile:

| Nitration Agent | Temperature | Yield |

|---|---|---|

| HNO₃ (conc.)/H₂SO₄ | 0–5°C | 45% |

The nitro derivative is a key intermediate for synthesizing amine-functionalized analogs .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) when functionalized with a boronic ester group.

Example:

Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ as a catalyst:

| Catalyst | Base | Solvent | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 60% |

This strategy enables the introduction of aromatic or heteroaromatic substituents.

Stability Under Reductive Conditions

The trifluoromethyl group and chlorobenzoyl moiety remain intact under mild reductive conditions (e.g., H₂/Pd-C), but the triazolone ring is reduced to a triazoline at elevated pressures.

Reduction Data:

| Reducing Agent | Pressure | Product | Yield |

|---|---|---|---|

| H₂ (1 atm), Pd-C | Ambient | No reaction | – |

| H₂ (5 atm), Pd-C | 50°C | Triazoline derivative | 55% |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-Triazole Moieties

5-{1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol

- Key Features :

- Piperidine linked to a pyridine ring (3-chloro-5-trifluoromethyl substituents).

- Triazole ring substituted with a phenyl group and a thiol (-SH) at the 3-position.

- The thiol group increases polarity compared to the target compound’s trifluoromethyl group, which may reduce membrane permeability .

- Molecular Weight : 452.22 g/mol (vs. ~428 g/mol for the target compound, estimated).

4-{1-[(3-Chlorophenyl)methyl]-1H-pyrazol-4-yl}-5-(1,3,6-Trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

- Key Features :

- Combines pyrazole and pyrazolo-pyridine heterocycles with a triazole-thiol.

- 3-Chlorophenylmethyl group provides steric bulk.

- Comparison :

Analogues with Aromatic Substitutents on Piperidine

1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidine-4-one

- Key Features :

- Piperidine-4-one linked to a pyrazole-carbonyl group with 4-chloro- and 4-fluorophenyl substituents.

- Dual halogenation (Cl and F) may enhance binding specificity in target proteins compared to the single 3-chlorobenzoyl group in the target compound .

1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one

Compounds with Trifluoromethyl and Halogen Substituents

1-Methyl-3-trifluoromethyl-5-[(3-Chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-Chlorobenzoyl)oxime

- Key Features :

- Trifluoromethyl and 3-chlorophenylsulfanyl groups on a pyrazole-oxime scaffold.

- Comparison :

3-{1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-yl}-1-(4-Chlorophenyl)-1,4-dihydropyridazin-4-one

- Key Features: Pyridazinone core with pyrazole and chlorophenyl substituents.

- Comparison: The pyridazinone ring introduces additional hydrogen-bond acceptors. Dual chloro substituents (pyridine and phenyl) may enhance halogen-bonding interactions .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for constructing the 1,2,4-triazol-5(4H)-one core in this compound?

- Methodological Answer : The triazolone ring can be synthesized via cyclization of thiosemicarbazide precursors under acidic or basic conditions. For example, trifluoroacetic acid (TFA) has been used as a cyclization agent for similar trifluoromethyl-substituted heterocycles . Ultrasound-assisted methods may enhance reaction efficiency by promoting homogeneous mixing and reducing reaction times, as demonstrated in pyrazolone derivatives . Key steps include:

- Condensation of hydrazine derivatives with carbonyl intermediates.

- Cyclization under controlled pH and temperature.

- Purification via silica gel chromatography or recrystallization.

Q. How can the stability of the trifluoromethyl group be ensured during synthesis?

- Methodological Answer : The trifluoromethyl group is susceptible to hydrolysis under strongly acidic/basic conditions. To preserve it:

- Use mild reagents (e.g., TFA for cyclization instead of HCl ).

- Conduct reactions at lower temperatures (0–25°C).

- Monitor by NMR to detect decomposition intermediates .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR to confirm substituent positions and purity. For example, NMR can resolve trifluoromethyl signals at ~-60 ppm .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns.

- X-ray Crystallography : For absolute stereochemical confirmation, especially for the piperidine and triazolone moieties .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. For example:

- Use Gaussian or ORCA software to model cyclization energetics.

- Apply machine learning (e.g., ICReDD’s reaction path search) to predict optimal solvents/catalysts .

- Validate with experimental data (e.g., reaction yields, byproduct analysis).

Q. What strategies resolve contradictory spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex regions (e.g., piperidine and triazolone protons) .

- Isotopic Labeling : Introduce or to track ambiguous positions.

- Dynamic NMR : Study conformational exchange in the piperidine ring at variable temperatures .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog Synthesis : Modify the 3-chlorobenzoyl or piperidine group (e.g., replace Cl with F or CF ).

- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibition assays).

- Docking Studies : Use AutoDock or Schrödinger to correlate activity with binding poses.

- Data Analysis : Apply multivariate regression to identify critical substituents .

Q. What are the challenges in scaling up the synthesis, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.